molecular formula C9H9FO2 B1416733 3-Ethoxy-4-fluorobenzaldehyde CAS No. 870837-27-7

3-Ethoxy-4-fluorobenzaldehyde

Cat. No. B1416733
CAS RN: 870837-27-7
M. Wt: 168.16 g/mol
InChI Key: HZNOPWKQZZXRIF-UHFFFAOYSA-N
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Description

3-Ethoxy-4-fluorobenzaldehyde is a chemical compound with the CAS Number: 870837-27-7 . It has a molecular weight of 168.17 and its IUPAC name is 3-ethoxy-4-fluorobenzaldehyde . It is typically stored at temperatures between 2-8°C in an inert atmosphere . The compound is usually a pale yellow to yellow solid or liquid .


Molecular Structure Analysis

The InChI code for 3-Ethoxy-4-fluorobenzaldehyde is 1S/C9H9FO2/c1-2-12-9-5-7 (6-11)3-4-8 (9)10/h3-6H,2H2,1H3 . This indicates that the compound consists of 9 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

3-Ethoxy-4-fluorobenzaldehyde is a pale yellow to yellow solid or liquid . It is typically stored at temperatures between 2-8°C in an inert atmosphere .

Scientific Research Applications

Synthesis and Material Applications

  • Synthesis of Bis-aldehyde Monomers and Electrically Conductive Polymers : 3-Ethoxy-4-fluorobenzaldehyde is utilized in synthesizing bis-aldehyde monomers, which are then polymerized to form electrically conductive polyazomethines. These polymers exhibit significant electrical conductivity and have potential applications in material science and electronics (Hafeez et al., 2019).

Radiosynthesis and Medical Imaging

  • Radiosynthesis and Biodistribution of RGD Peptides : In medical imaging, specifically positron emission tomography (PET), 3-Ethoxy-4-fluorobenzaldehyde-related prosthetic groups are used to label peptides. This aids in studying biodistribution and tumor uptake in mice, demonstrating its importance in developing new imaging agents (Glaser et al., 2008).

Antioxidant Activity

  • Synthesis and Evaluation of Antioxidant Activity : Derivatives of 3-Ethoxy-4-fluorobenzaldehyde have been synthesized and evaluated for antioxidant activities. Such research indicates its potential use in developing new antioxidant compounds (El Nezhawy et al., 2009).

Chemical Synthesis and Methodology

  • Development of Efficient Synthesis Methods : Research has been conducted on developing more efficient methods for synthesizing 3-Ethoxy-4-fluorobenzaldehyde and its derivatives. These methods aim to simplify the synthesis process, reduce costs, and minimize environmental impact, indicating its significance in the field of synthetic chemistry (Yoshida & Kimura, 1988).

Safety and Hazards

The safety information for 3-Ethoxy-4-fluorobenzaldehyde includes several hazard statements such as H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mechanism of Action

properties

IUPAC Name

3-ethoxy-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNOPWKQZZXRIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655090
Record name 3-Ethoxy-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

870837-27-7
Record name 3-Ethoxy-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared according to the procedure described for the synthesis of 4-chloro-3-ethoxy-benzaldehyde (intermediate B2, vide infra) starting from 4-fluoro-3-hydroxy-benzoic acid in 73% overall yield after purification by flash column chromatography on silica eluting with hexane/ethyl acetate (10:1). 1H NMR (300 MHz, DMSO): δ 1.32 (t, J=7.0 Hz, 3H), 4.12 (q, 7.0 Hz, 2H), 7.34-7.41 (m, 1H), 7.47-7.56 (m, 2H), 9.87 (s, 1H). MS (ISP): 186.1 [M+NH4]+.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Sodium hydride (171 mg) was added to a DMF (10 mL) solution of 4-fluoro-3-hydroxybenzaldehyde (300 mg) obtained above at room temperature, and the reaction solution was agitated for 30 minutes. Then, iodoethane (0.26 mL) was added dropwise to the reaction solution, and the reaction mixture was agitated at room temperature for 1 hour. After the reaction ended, water and ethyl acetate were added to the reaction solution under ice-cooling and the organic layer was separated. The obtained organic layer was washed with a saturated sodium chloride solution, and the solvent was evaporated under reduced pressure after dried over anhydrous magnesium sulfate. The obtained residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate 5:1), and 250 mg (70%) 3-ethoxy-4-fluorobenzaldehyde was obtained. The physical properties of the compound are as follows.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Ethoxy-4-fluorobenzaldehyde
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3-Ethoxy-4-fluorobenzaldehyde
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